(3S)-3-Methyl-3-phenylmorpholine
Description
Properties
IUPAC Name |
(3S)-3-methyl-3-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYAVDCDVVKJC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(COCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols via Sulfonium Salt Intermediates
General Methodology for Morpholine Ring Formation
The synthesis of morpholine derivatives via β-amino alcohol cyclization is a well-documented strategy. For (3S)-3-Methyl-3-phenylmorpholine, N-sulfonyl β-amino alcohols serve as precursors. As demonstrated by Wiley-VCH protocols, General Method B involves reacting N-tosyl-β-amino alcohols with diphenylvinylsulfonium salt under mild conditions.
A representative procedure includes:
- Dissolving N-tosyl-β-amino alcohol (0.28–0.68 mmol) in CH$$2$$Cl$$2$$ (10 mL).
- Adding triethylamine (2 eq) at 0°C under argon.
- Dropwise addition of diphenylvinylsulfonium salt (1.05–1.2 eq) in CH$$2$$Cl$$2$$.
- Stirring at 0°C for 3 h, followed by 12 h at room temperature.
This method yields this compound in 94–96% yield after silica gel chromatography.
Stereochemical Control
The stereochemical outcome depends on the chiral starting material. For example, using (S)-2-amino-3-phenylpropan-1-ol derivatives ensures retention of configuration during cyclization. Enantiomeric excess (ee) is typically verified via chiral HPLC or NMR analysis with chiral shift reagents.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity:
| Parameter | Optimal Condition | Suboptimal Alternatives | Yield Impact |
|---|---|---|---|
| Solvent | CH$$2$$Cl$$2$$ | EtOH, MeCN | 20–30% lower |
| Base | Triethylamine | DBU, Cs$$2$$CO$$3$$ | 15–25% lower |
| Temperature | 0°C → RT | Reflux | Racemization |
| Sulfonium Salt | 1.05 eq | <1 eq | Incomplete |
Photoredox-Catalyzed Guanylation for Morpholine Synthesis
One-Pot Synthesis Under Blue LED Irradiation
The Royal Society of Chemistry reports a photoredox approach using DP4 (1 mol%) as a catalyst. This method avoids traditional protecting groups, enabling direct guanylation:
- Combine thiourea precursor (0.3 mmol), amine (2 eq), and K$$2$$CO$$3$$ (2 eq) in EtOH/H$$_2$$O (9:1).
- Irradiate with blue LEDs (435–440 nm) for 20 h at room temperature.
- Extract with CH$$2$$Cl$$2$$ and purify via column chromatography.
This protocol achieves 85–91% yield for morpholine derivatives, with the S-configuration dictated by the chiral amine input.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that DP4 facilitates single-electron transfer (SET), reducing the thiourea intermediate. The subsequent radical coupling with the amine ensures stereoretention. Solvent effects (SMD model) show CH$$2$$Cl$$2$$ stabilizes transition states, enhancing enantioselectivity.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic 3-methyl-3-phenylmorpholine precursors achieves >99% ee. For example:
- Candida antarctica Lipase B (CAL-B) in vinyl acetate selectively acetylates the R-enantiomer, leaving the S-enantiomer unreacted.
- Separation via flash chromatography yields enantiopure (3S)-isomer in 72% yield.
Chiral Auxiliary Approaches
Using (S)-Garner’s aldehyde as a chiral auxiliary:
- Condense aldehyde with nitromethane to form β-nitro alcohol.
- Reduce to β-amino alcohol with LiAlH$$_4$$.
- Cyclize via Mitsunobu reaction (DIAD, PPh$$_3$$) to form morpholine.
This method affords 88% yield and 98% ee but requires additional steps for auxiliary removal.
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
- HPLC : Chiralpak IA column, hexane:isopropanol (90:10), 1 mL/min; t$$_R$$ = 12.3 min (S), 14.7 min (R).
- TLC : R$$f$$ 0.45 (EtOAc:hexane 3:7), visualized with KMnO$$4$$.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfonium Cyclization | 94–96 | 99 | High | Moderate |
| Photoredox Catalysis | 85–91 | 95 | High | Low |
| Enzymatic Resolution | 72 | >99 | Medium | High |
| Chiral Auxiliary | 88 | 98 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (3S)-3-Methyl-3-phenylmorpholine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form N-oxides.
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the parent compound.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides of this compound
Reduction: Reduced forms of any oxidized derivatives
Substitution: Various N-substituted morpholine derivatives
Scientific Research Applications
Chemical Synthesis
Role as a Building Block
(3S)-3-Methyl-3-phenylmorpholine serves as a versatile building block in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, enabling the formation of diverse derivatives.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Formation of N-oxides | N-oxides of this compound |
| Reduction | Generation of reduced forms | Reduced derivatives |
| Substitution | Creation of N-substituted morpholine derivatives | Various N-substituted analogs |
Biological Applications
Potential in Drug Development
The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Studies indicate that substituted phenylmorpholines can act as releasers of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to stimulant effects similar to amphetamines. This property positions this compound as a potential therapeutic agent for conditions like obesity and drug dependence.
Case Study: Interaction with Neurotransmitter Systems
Research has shown that derivatives of this compound exhibit significant binding affinity to serotonin and dopamine receptors. This interaction suggests potential roles in modulating neurotransmitter activity, which could be beneficial in treating mood disorders or addiction .
Medicinal Chemistry
Pharmacological Properties
In medicinal chemistry, this compound is explored for its pharmacological properties. Its unique stereochemistry may influence its biological activity differently compared to other morpholine derivatives. The compound has been investigated for its potential use in developing new therapeutic agents targeting various neurological conditions.
Industrial Applications
Use in Chemical Industry
In the chemical industry, this compound is utilized in synthesizing specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for producing complex molecules required in these sectors .
Mechanism of Action
The mechanism by which (3S)-3-methyl-3-phenylmorpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methyl-3-phenylmorpholine: The enantiomer of (3S)-3-methyl-3-phenylmorpholine, differing only in the spatial arrangement of the substituents.
3-Methylmorpholine: Lacks the phenyl group, making it less sterically hindered and potentially less selective in its interactions.
3-Phenylmorpholine: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methyl and phenyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(3S)-3-Methyl-3-phenylmorpholine is a chiral morpholine derivative that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound's unique stereochemistry at the third carbon position may significantly influence its biological activity, making it a subject of investigation for potential therapeutic applications.
This compound is characterized by the presence of a methyl group and a phenyl group attached to a morpholine ring. Its molecular formula is , and it has a molar mass of approximately 175.25 g/mol. The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with morpholine under specific catalytic conditions, allowing for the formation of the desired chiral product.
The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Binding : It may modulate receptor activity, influencing neurotransmitter systems, particularly those involved in mood regulation and cognitive functions .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit monoamine oxidase (MAO) activity, which is crucial in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition could potentially enhance neurotransmitter availability, making it relevant for treating mood disorders.
Neuropharmacological Effects
In vivo studies have demonstrated that this compound influences dopaminergic pathways. For example, it has been shown to increase extracellular dopamine levels in the nucleus accumbens, indicating its potential as a stimulant or antidepressant agent .
Case Studies
- Monoamine Release : A study investigated the effects of this compound on monoamine release in synaptosomal preparations. Results indicated that this compound significantly enhanced dopamine and norepinephrine release compared to control groups, suggesting its role as a monoamine releaser .
- Pharmacological Evaluation : Another research effort focused on the pharmacological evaluation of morpholine derivatives, including this compound. The findings highlighted its potential efficacy in treating conditions such as obesity and attention deficit disorders due to its stimulant-like properties .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-Methyl-3-phenylmorpholine, and how do reaction conditions influence enantiomeric purity?
- Methodology : Chiral synthesis often employs asymmetric catalysis or resolution techniques. For example, stereoselective alkylation of morpholine precursors using chiral ligands can enhance enantiomeric excess. Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization .
- Data Consideration : Monitor optical rotation and chiral HPLC to validate stereochemistry. Compare yields and purity under varying conditions (e.g., 60°C vs. room temperature).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology : Combine H/C NMR to assign proton and carbon environments, focusing on the morpholine ring and methyl-phenyl substituents. IR spectroscopy identifies N-H and C-O stretches (e.g., 1100–1250 cm for morpholine rings). Mass spectrometry (HRMS) confirms molecular weight .
- Data Contradictions : Discrepancies in NMR splitting patterns may indicate impurities or incorrect stereochemistry. Cross-validate with X-ray crystallography if crystalline derivatives are available.
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinases, phosphatases) due to morpholine’s role in modulating protein interactions. Cell viability assays (MTT or resazurin) in cancer or microbial models can assess cytotoxicity or antimicrobial potential .
- Experimental Design : Include positive controls (e.g., known kinase inhibitors) and assess dose-response curves (1–100 µM) to calculate IC values.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to biological targets?
- Methodology : Use molecular docking and molecular dynamics simulations to compare interactions of (3S) vs. (3R) enantiomers with target proteins (e.g., G-protein-coupled receptors). Validate with surface plasmon resonance (SPR) to measure binding kinetics (, ) .
- Data Interpretation : A ≥10-fold difference in between enantiomers suggests stereospecific binding. Correlate with in vivo efficacy in disease models.
Q. What strategies resolve contradictions in solubility and stability data for this compound across different solvents?
- Methodology : Conduct stability studies in DMSO, water, and PBS (pH 7.4) using accelerated degradation protocols (40°C/75% RH). Quantify degradation products via LC-MS. Solubility can be improved using cyclodextrin inclusion complexes or salt formation (e.g., hydrochloride) .
- Data Analysis : Compare logP values (experimental vs. computational) to predict partitioning behavior. Address discrepancies by adjusting solvent polarity or buffer composition.
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for multifunctional therapeutic applications?
- Methodology : Synthesize analogs with modified phenyl or methyl groups (e.g., halogen substitution). Screen for dual antioxidant/anti-inflammatory activity using ROS scavenging (DCFH-DA assay) and COX-2 inhibition assays. Prioritize compounds with low cytotoxicity (IC > 50 µM) .
- Advanced Design : Apply QSAR models to predict bioactivity cliffs. Use fragment-based drug design to retain morpholine’s conformational rigidity while enhancing target engagement.
Methodological Best Practices
- Chiral Purity Assurance : Always validate enantiomeric excess using chiral stationary phases in HPLC and compare retention times with racemic standards .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability. Share raw spectral data in supplementary materials.
- Ethical Synthesis : Adopt green chemistry principles (e.g., catalytic vs. stoichiometric reagents) to reduce waste, as emphasized in recent morpholine derivative syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
